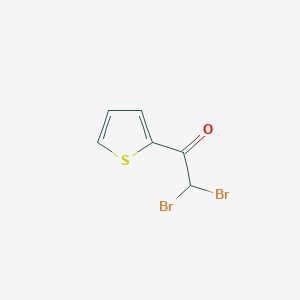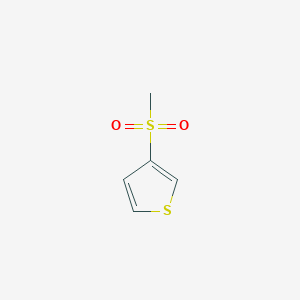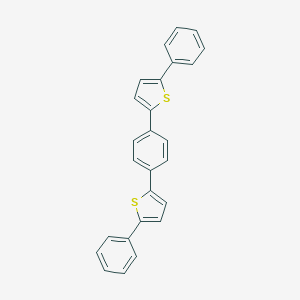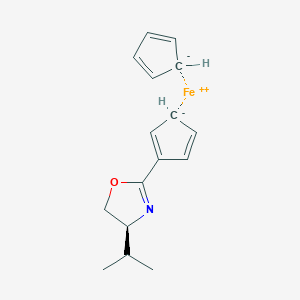
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-1,3-diene is an organic compound with the formula C5H6. It is a colorless liquid with a strong and unpleasant odor . At room temperature, this cyclic diene dimerizes over the course of hours to give dicyclopentadiene via a Diels–Alder reaction . This compound is mainly used for the production of cyclopentene and its derivatives .
Synthesis Analysis
Cyclopentadiene and its substituted congeners have played an important role in organic chemistry since their discovery . Cyclopentadienyl and substituted cyclopentadienyl anions constitute a very important class of ligands for transition metal compounds . This review focuses on the development of synthetic pathways for the preparation of selectively 1,2-disubstituted cyclopentadienes and their conversion to a wide variety of metallocenes .Molecular Structure Analysis
The molecular structure of cyclopenta-1,3-diene can be viewed using Java or Javascript . The IUPAC Standard InChI for cyclopenta-1,3-diene is InChI=1S/C5H6/c1-2-4-5-3-1/h1-4H,5H2 .Chemical Reactions Analysis
In the Diels-Alder reaction, three things always occur: 3 pi bonds break, 2 sigma bonds and one new pi bond are formed, and a new six-membered ring is formed . This also applies to reactions of cyclic dienes and dienophiles .Physical And Chemical Properties Analysis
Cyclopenta-1,3-diene is a colorless liquid with an irritating, terpene-like odor . Its boiling point is 107°F, and its molecular weight is 66.1 . The freezing point/melting point is -121°F, and the vapor pressure is 400 mmHg .Wissenschaftliche Forschungsanwendungen
1,3-Oxazole Derivatives : 1,3-Oxazole is a unique heterocyclic compound with nitrogen and oxygen atoms, making it a significant class of heterocycles. Its derivatives are known for their broad applications in various fields. The versatility and structural diversity of 1,3-oxazole derivatives have led to an increase in research articles exploring their utility and versatility. These compounds are seen as promising building blocks for developing novel substituted derivatives, and metal-based catalytic strategies have been increasingly explored for their synthesis (Shinde et al., 2022).
Cycloaddition Reactions : Cycloaddition represents a powerful method in organic chemistry for creating cyclic structures, including five- and six-membered rings. The [4 + 3] cycloaddition, involving a 1,3-diene and an allyl or oxyallyl cation, offers rapid access to functionalized seven-membered carbocycles. This method is valued for its high levels of convergency and stereoselectivity, making it attractive for preparative chemistry. The review by Rigby and Pigge (1998, 2004) provides a comprehensive overview of the literature on [4 + 3] cycloadditions (Rigby & Pigge, 1998).
Diels–Alder Reactions with Oxazole-Olefin : Intramolecular Diels–Alder reactions (DARs) involving oxazole-olefin have been a focus for synthesizing various heterocycles, including bicyclic, tricyclic, and polycyclic compounds. These reactions are instrumental in constructing complex natural products and have been extensively reviewed for methodologies spanning the last two decades (Reddy et al., 2021).
Metal-Ion Sensing Applications : Oxadiazoles, particularly 1,3,4-oxadiazole scaffolds, are pivotal in various fields like pharmacology, polymers, and organic electronics. They are recognized for their ease of synthesis and the ability to link π-conjugated groups. Their attributes make them suitable for developing potential chemosensors, especially for metal-ion sensing, owing to their high photoluminescent quantum yield, excellent thermal and chemical stability, and the presence of potential coordination sites (Sharma et al., 2022).
Wirkmechanismus
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)' involves the synthesis of the starting material cyclopenta-1,3-diene, followed by the synthesis of (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole, and finally the reaction of the two compounds with iron(2+) to form the desired compound." "Starting Materials": ["1,3-butadiene", "propene", "ethanol", "sodium hydroxide", "hydrogen peroxide", "iron(2+) sulfate heptahydrate", "sodium acetate trihydrate", "acetic acid"] "Reaction": ["Step 1: Synthesis of cyclopenta-1,3-diene", "a) Mix 1,3-butadiene and propene in a 1:1 molar ratio in a reaction vessel.", "b) Heat the mixture to 100°C under nitrogen atmosphere for 2 hours.", "c) Cool the mixture to room temperature and extract the product using diethyl ether.", "d) Purify the product using column chromatography.", "Step 2: Synthesis of (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole", "a) Mix cyclopenta-1,3-diene, ethanol, and sodium hydroxide in a reaction vessel.", "b) Heat the mixture to reflux for 2 hours.", "c) Cool the mixture to room temperature and add hydrogen peroxide slowly.", "d) Stir the mixture for 30 minutes and then filter the product.", "e) Mix the product with sodium acetate trihydrate and acetic acid in a reaction vessel.", "f) Heat the mixture to reflux for 2 hours.", "g) Cool the mixture to room temperature and extract the product using diethyl ether.", "h) Purify the product using column chromatography.", "Step 3: Reaction with iron(2+)", "a) Mix (4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole and iron(2+) sulfate heptahydrate in a reaction vessel.", "b) Heat the mixture to reflux for 2 hours.", "c) Cool the mixture to room temperature and extract the product using diethyl ether.", "d) Purify the product using column chromatography."] | |
CAS-Nummer |
162157-03-1 |
Produktname |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
Molekularformel |
C16H19FeNO |
Molekulargewicht |
297.17 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,4-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |
InChI-Schlüssel |
MOTUFOCNRSDOMK-YQFADDPSSA-N |
Isomerische SMILES |
CC(C)[C@H]1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
SMILES |
CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Kanonische SMILES |
CC(C)C1COC(=N1)C2=C[CH-]C=C2.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



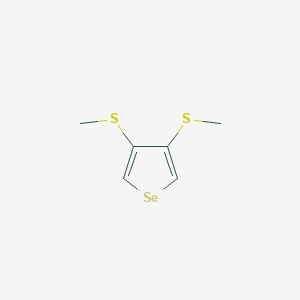
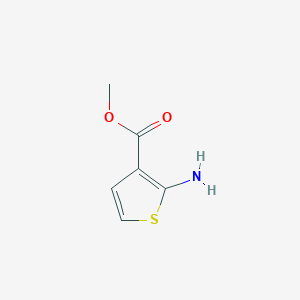

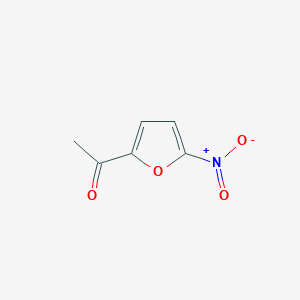

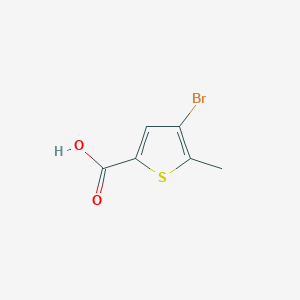
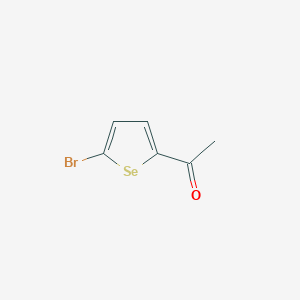

![8-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B186594.png)
